1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
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Overview
Description
1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, also known as IPEME, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological effects.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). SERMs are compounds that selectively bind to estrogen receptors and can have either estrogenic or anti-estrogenic effects depending on the tissue and receptor subtype.
Biochemical and physiological effects:
1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have a wide range of biochemical and physiological effects, including anti-tumor activity, bone-protective effects, and beneficial effects on vascular function and blood pressure. These effects are believed to be mediated by the compound's selective binding to estrogen receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene in lab experiments is its well-characterized structure and mechanism of action. This allows for precise control over experimental conditions and the ability to study specific biological pathways. However, one limitation of using 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is its relatively low potency compared to other SERMs, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene. One area of interest is the development of more potent analogs of 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene that could be used in a wider range of experimental settings. Another area of interest is the investigation of the compound's effects on other biological pathways, such as the immune system and inflammation. Finally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various disease states.
Synthesis Methods
1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene can be synthesized using a variety of methods, including the reaction of 1,4-dimethyl-2,3-dinitrobenzene with 3-methoxyphenol in the presence of a base. This reaction produces a dinitro intermediate, which can then be reduced to the desired compound using a reducing agent such as zinc dust.
Scientific Research Applications
1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been studied for its potential applications in a variety of scientific research areas, including cancer research, cardiovascular disease, and osteoporosis. In cancer research, 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have anti-tumor activity in breast cancer cells. In cardiovascular disease research, 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have beneficial effects on vascular function and blood pressure. In osteoporosis research, 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have bone-protective effects.
properties
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-16(2)20-9-8-17(3)14-21(20)25-13-11-23-10-12-24-19-7-5-6-18(15-19)22-4/h5-9,14-16H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBMLQOXGIZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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